molecular formula C14H13N7O3 B11601473 [4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzylidene]-(4H-[1,2,4]triazol-3-yl)-amine

[4-Methoxy-3-(4-nitro-pyrazol-1-ylmethyl)-benzylidene]-(4H-[1,2,4]triazol-3-yl)-amine

Cat. No.: B11601473
M. Wt: 327.30 g/mol
InChI Key: NOAJACPGPQXKSB-PJQLUOCWSA-N
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Description

(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the nitro group, and the final coupling with the triazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to enhance efficiency and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of (E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-1-{4-METHOXY-3-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]PHENYL}-N-(4H-1,2,4-TRIAZOL-3-YL)METHANIMINE is unique due to its combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C14H13N7O3

Molecular Weight

327.30 g/mol

IUPAC Name

(E)-1-[4-methoxy-3-[(4-nitropyrazol-1-yl)methyl]phenyl]-N-(1H-1,2,4-triazol-5-yl)methanimine

InChI

InChI=1S/C14H13N7O3/c1-24-13-3-2-10(5-15-14-16-9-17-19-14)4-11(13)7-20-8-12(6-18-20)21(22)23/h2-6,8-9H,7H2,1H3,(H,16,17,19)/b15-5+

InChI Key

NOAJACPGPQXKSB-PJQLUOCWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=NC=NN2)CN3C=C(C=N3)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=NC=NN2)CN3C=C(C=N3)[N+](=O)[O-]

Origin of Product

United States

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